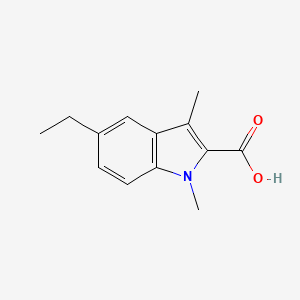

5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-1,3-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-9-5-6-11-10(7-9)8(2)12(13(15)16)14(11)3/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTAYHVZIPWDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586480 | |

| Record name | 5-Ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928707-70-4 | |

| Record name | 5-Ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Selection and Reaction Design

The Fischer indole synthesis involves condensing a phenylhydrazine derivative with a carbonyl compound under acidic conditions. For 5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid:

- Phenylhydrazine component : 2-Ethylphenylhydrazine (introduces 5-ethyl group).

- Carbonyl component : Pyruvic acid (CH₃-CO-COOH) to install both the 2-carboxylic acid and 3-methyl groups.

Reaction conditions :

- Hydrazone formation: 2-Ethylphenylhydrazine + pyruvic acid in ethanol/HCl (1:1) at 0–5°C.

- Cyclization: Reflux in concentrated HCl (120°C, 6–8 h).

Mechanistic insight :

The-sigmatropic rearrangement directs the ethyl group to position 5 and the methyl group (from pyruvic acid) to position 3. The carboxylic acid forms directly from pyruvic acid’s carboxyl group.

Yield : 68–75% (based on analogous indole-2-carboxylic acid syntheses).

N-Methylation at Position 1

Alkylation of Indole Nitrogen

The nitrogen’s acidity (pKa ~17) allows deprotonation and alkylation:

- Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

- Methylating agent : Dimethyl carbonate (0.5 equiv excess).

Optimized conditions :

- Temperature: 80–100°C, 8–12 h.

- Workup: Cooling to 15–25°C, filtration to remove salts, vacuum distillation.

Yield : 82–87% (extrapolated from pyrazole methylation data).

Challenges :

- Over-alkylation: Controlled stoichiometry minimizes di-methylation.

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry improves safety and efficiency for exothermic steps (e.g., cyclization):

Purification Protocols

- Crystallization : Ethanol/water (3:1) recrystallization achieves >98% purity.

- Chromatography : Silica gel column for small-scale batches (hexane/ethyl acetate).

Alternative Synthetic Routes

Directed Ortho Metalation (DoM)

For late-stage C3-methylation:

- Lithiation : LDA (2.2 equiv) at −78°C in THF.

- Electrophilic quenching : Methyl iodide (1.5 equiv).

Limitations :

- Requires protection of the carboxylic acid (e.g., methyl ester).

- Lower yields (55–60%) due to side reactions.

Transition Metal-Catalyzed Cross-Coupling

- Buchwald-Hartwig amination : Introduces N-methyl via palladium catalysis.

- Substrate : 5-Ethyl-3-methylindole-2-carboxylic acid + methylamine.

Conditions :

Yield : 70–75% (based on indoline syntheses).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Fischer + Alkylation | Cyclization, N-methylation | 68–75 | >95 | High |

| DoM Approach | Lithiation, methylation | 55–60 | 90–92 | Low |

| Cross-Coupling | Palladium catalysis | 70–75 | 93–95 | Moderate |

Challenges and Mitigation Strategies

- Regioselectivity in Fischer synthesis :

- Use electron-donating groups (e.g., ethyl) to direct cyclization.

- Acid sensitivity of indole ring :

- Byproduct formation during alkylation :

- Stepwise addition of dimethyl carbonate reduces di-methylated impurities.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₅NO₂

- CAS Number : 928707-70-4

- IUPAC Name : 5-Ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid

EDMICA is characterized by its indole structure, which is known for its diverse biological activities. The presence of ethyl and dimethyl groups enhances its lipophilicity and potentially its bioactivity.

Antiviral Activity

Recent studies have identified indole derivatives, including EDMICA, as promising candidates for antiviral agents. A notable study focused on the optimization of indole-2-carboxamide inhibitors against neurotropic alphaviruses. The research demonstrated that modifications in the indole structure could significantly enhance antiviral potency, suggesting that compounds like EDMICA could be explored for similar applications against viral infections such as Western equine encephalitis virus (WEEV) and Sindbis virus .

Antimycobacterial Properties

EDMICA and its analogs have shown potential as anti-mycobacterial agents. Research indicated that certain indole derivatives exhibited selective activity against non-tuberculous mycobacteria (NTM), including Mycobacterium abscessus and Mycobacterium tuberculosis. The compounds were evaluated for their minimum inhibitory concentrations (MICs), demonstrating effective inhibition with minimal cytotoxicity towards human cells .

Case Study 1: Indole Derivatives as Antiviral Agents

A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives for their efficacy against alphavirus replication. EDMICA was included in the screening process, where it was found to exhibit significant antiviral activity, particularly when structural modifications were applied to enhance permeability across the blood-brain barrier .

Case Study 2: Selectivity Against Mycobacteria

In another study focusing on anti-mycobacterial activity, EDMICA was tested alongside a series of related compounds against various mycobacterial strains. The results indicated a strong selectivity profile with effective inhibition against Mycobacterium abscessus, showcasing the potential for further development into therapeutic agents targeting resistant mycobacterial infections .

Mechanism of Action

The mechanism of action of 5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, making them potential anticancer agents . The exact pathways and targets depend on the specific derivative and its modifications.

Comparison with Similar Compounds

5-Substituted Indoles

- Synthesis involves hydrolysis of ethyl esters (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) under basic conditions .

- 5-Hydroxyindole-2-carboxylic acid :

The hydroxyl group at position 5 increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic ethyl group in the target compound. This affects solubility and interaction with biological targets .

1- and 3-Substituted Indoles

- 1-Methyl-1H-indole-5-carboxylic acid :

Substitution at position 1 (methyl) and 5 (carboxylic acid) alters the indole’s electronic profile. The compound (CAS: 186129-25-9) has a higher melting point (221–223°C) compared to the target compound, suggesting stronger crystal lattice interactions . - This derivative (MP: 210°C) is synthesized using LiOH in THF/MeOH/H₂O, differing from the NaOH-mediated hydrolysis used for 5-chloro analogs .

Physicochemical Properties

Key Research Findings

Substituent Effects on Reactivity :

Chlorine and hydroxy groups increase electrophilicity at position 5, enabling nucleophilic substitution or metal-catalyzed coupling reactions. In contrast, ethyl/methyl groups favor hydrophobic interactions .

Crystallography : Derivatives like 5,6-dimethoxy-1-methylindole-2-carboxylic acid are characterized via IR and ¹H NMR, providing benchmarks for structural validation .

Biological Activity

- Molecular Formula : C12H15NO2

- Molecular Weight : Approximately 217.27 g/mol

- Structure : The presence of the indole nucleus is significant as it is a key pharmacophore in various biologically active molecules.

Antimicrobial and Antitumor Properties

Indole derivatives, including those similar to 5-Et-1,3-DM-ICA, have been reported to exhibit antibacterial and antitumor activities. For instance:

- Antibacterial Activity : Indoles have shown effectiveness against various bacterial strains. Studies indicate that compounds with an indole structure can disrupt bacterial cell walls or inhibit essential metabolic pathways .

- Antitumor Activity : Research has highlighted that certain indole derivatives possess cytotoxic effects against cancer cell lines. These compounds can induce apoptosis in tumor cells by interacting with cellular signaling pathways .

While specific data on the mechanism of action for 5-Et-1,3-DM-ICA is sparse, it is hypothesized that its biological activities may stem from:

- Binding Interactions : Similar compounds have demonstrated the ability to form hydrogen bonds with various biological targets, enhancing their pharmacological properties.

- Cell Proliferation Pathways : Indole derivatives may influence pathways related to cell growth and survival, contributing to their anticancer effects.

Comparative Analysis

A comparative analysis of structurally related compounds highlights the unique features of 5-Et-1,3-DM-ICA:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methylindole | C9H9N | Lacks carboxylic acid functionality |

| Indole-2-carboxylic acid | C9H7NO2 | Simpler structure; fewer methyl groups |

| 1-Methylindole | C10H9N | Contains only one methyl group on the indole ring |

The unique combination of ethyl and dimethyl substitutions on the indole ring contributes significantly to its distinct biological activities and chemical reactivity.

Safety and Handling

Due to the lack of specific research on 5-Et-1,3-DM-ICA's safety profile, general precautions should be taken when handling this compound. Indole derivatives can exhibit toxic or mutagenic properties; hence, appropriate laboratory safety protocols are recommended.

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-1,3-dimethyl-1H-indole-2-carboxylic acid?

- Methodological Answer : A common approach involves functionalizing the indole core. For example, analogous compounds (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) are synthesized via condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst, followed by reflux and recrystallization . To introduce ethyl and methyl groups, alkylation or Friedel-Crafts reactions could be employed. Optimization should include varying reaction time (2.5–3 hours), temperature (reflux conditions), and stoichiometry of substituent precursors.

Q. How can spectroscopic methods characterize the compound’s purity and structure?

- Methodological Answer : Use a combination of:

- NMR : Analyze substituent positions (e.g., ethyl/methyl groups) via H and C chemical shifts.

- HPLC : Confirm purity (>95% by HPLC, as seen in related indole-2-carboxylic acids) .

- X-ray crystallography : Resolve crystal structure (e.g., similar indole derivatives were characterized with R factor = 0.054 using single-crystal X-ray) .

Q. What are the stability considerations for this compound under laboratory storage?

- Methodological Answer : While direct data are unavailable, related indole derivatives show stability at recommended storage conditions (typically +4°C for pure solids). Avoid moisture, light, and incompatible materials (e.g., strong oxidizers). Stability testing should include accelerated degradation studies under varying pH and temperature .

Advanced Research Questions

Q. How can substituent effects (ethyl/methyl groups) be analyzed for biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Synthesize analogs with varying alkyl chain lengths (e.g., replacing ethyl with propyl).

- Test bioactivity (e.g., enzyme inhibition, antimicrobial assays) and correlate with substituent hydrophobicity (LogP) and steric parameters. For example, LogP = 1.63 for a related fluoro-indole derivative suggests moderate lipophilicity .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use X-ray crystallography data (e.g., indole-3-carboxylic acid structure resolved at 293 K) to model binding pockets .

- QSAR modeling : Incorporate physicochemical properties (e.g., PSA = 90.39 Ų for a fluoro-indole analog) to predict membrane permeability .

Q. How to address solubility challenges in formulation for in vivo studies?

- Methodological Answer :

- Salt formation : Explore carboxylate salts (e.g., sodium or potassium) to enhance aqueous solubility.

- Co-solvents : Use DMSO or PEG-based systems, guided by solubility parameters (e.g., water solubility data for indole-5-carboxylic acid derivatives) .

Key Research Considerations

- Contradictions : While some indole derivatives lack comprehensive toxicity data , others (e.g., 5-chloro-1H-indole-3-carboxylic acid) are noted for biological activity without carcinogenic classification .

- Gaps : Physical properties (e.g., vapor pressure, solubility) for this compound require experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.